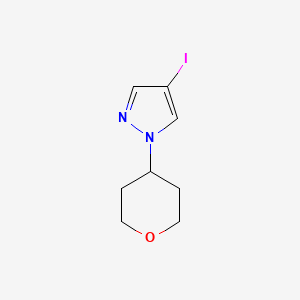
2,2-dimethylpent-4-ynal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,2-dimethylpent-4-ynal is an organic compound . It is related to 2,2-dimethylpent-4-yn-1-amine hydrochloride, which has a molecular weight of 147.65 . Another related compound is 2,2-Dimethyl-4-pentenal, which is stabilized and has a molecular weight of 112.17 .
Synthesis Analysis
A multistep batch-flow hybrid process has been developed for an expeditious synthesis of the enynol key intermediate of antifungal terbinafine . This procedure involves consecutive organometallic steps without the necessity of any in-line purification . After a metalation by n-butyllithium, a selective addition of the lithium salt was elaborated followed by a Grignard reaction resulting in a high yield of 6,6-dimethylhept-1-en-4-yn-3-ol .Molecular Structure Analysis
The molecular structure of 2,2-dimethylpent-4-ynal can be analyzed using its InChI code . The InChI code for 2,2-dimethylpent-4-yn-1-amine hydrochloride is 1S/C7H13N.ClH/c1-4-5-7(2,3)6-8;/h1H,5-6,8H2,2-3H3;1H . For 2,2-Dimethyl-4-pentenal, the InChI Key is DXSDIWHOOOBQTJ-UHFFFAOYSA-N .Safety and Hazards
The safety data sheet for 2,2-Dimethyl-4-pentenal indicates that it is a highly flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2,2-dimethylpent-4-ynal can be achieved through a multi-step process involving the conversion of readily available starting materials into the desired product.", "Starting Materials": [ "2-methylbut-3-en-2-ol", "acetylene", "sodium hydroxide", "sodium sulfate", "sulfuric acid", "sodium borohydride", "acetic acid", "sodium chloride", "magnesium sulfate", "sodium bicarbonate", "anhydrous magnesium sulfate", "dichloromethane", "ethanol" ], "Reaction": [ "Step 1: Conversion of 2-methylbut-3-en-2-ol to 2-methylbut-3-en-2-al using sulfuric acid as a catalyst", "Step 2: Addition of acetylene to 2-methylbut-3-en-2-al in the presence of sodium hydroxide to form 2,2-dimethyl-3-butyn-2-ol", "Step 3: Dehydration of 2,2-dimethyl-3-butyn-2-ol using sulfuric acid as a catalyst to form 2,2-dimethyl-3-buten-2-ol", "Step 4: Reduction of 2,2-dimethyl-3-buten-2-ol using sodium borohydride in acetic acid to form 2,2-dimethyl-3-buten-2-ol", "Step 5: Oxidation of 2,2-dimethyl-3-buten-2-ol using sodium chlorite in the presence of acetic acid to form 2,2-dimethylpent-4-ynal", "Step 6: Purification of the product using dichloromethane and ethanol, followed by drying with anhydrous magnesium sulfate and sodium bicarbonate" ] } | |
CAS-Nummer |
23151-06-6 |
Produktname |
2,2-dimethylpent-4-ynal |
Molekularformel |
C7H10O |
Molekulargewicht |
110.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



